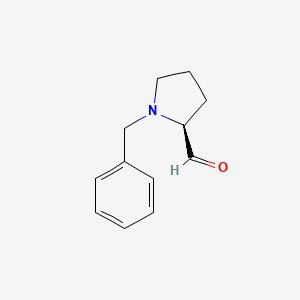

(S)-1-Benzyl-pyrrolidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOOBQYMUBPPZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735222 | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176240-12-3 | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Benzyl Pyrrolidine 2 Carbaldehyde

Stereoselective Synthesis from Chiral Pool Precursors

The use of naturally occurring chiral molecules as starting materials, known as the chiral pool approach, is a cornerstone for the efficient synthesis of enantiomerically pure compounds. For (S)-1-Benzyl-pyrrolidine-2-carbaldehyde, the amino acid L-proline is the most significant precursor.

Derivatization of L-Proline

L-proline, with its inherent (S)-stereochemistry at the C-2 position, provides a direct and reliable foundation for the synthesis of the target aldehyde. The primary transformations involve the protection of the carboxylic acid, N-alkylation with a benzyl (B1604629) group, and subsequent conversion of the carboxylate function into a carbaldehyde.

A common synthetic pathway begins with the esterification of L-proline. For instance, L-proline can be reacted with benzyl alcohol in the presence of an acid catalyst or thionyl chloride to form L-proline benzyl ester. chemicalbook.com This step serves to protect the carboxylic acid, preventing it from reacting in the subsequent N-alkylation step.

The nitrogen atom of the proline ester is then alkylated using benzyl chloride or benzyl bromide, typically in the presence of a base like potassium carbonate, to yield N-benzyl-L-proline benzyl ester. chemicalbook.comgoogle.com The final key step is the selective reduction of the ester group to the aldehyde. This transformation is delicate, as over-reduction would lead to the corresponding alcohol, (S)-1-Benzyl-pyrrolidin-2-yl)methanol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this partial reduction.

Alternatively, the synthesis can proceed by first N-benzylating L-proline. This is achieved by reacting L-proline with benzyl chloride in the presence of a base like potassium hydroxide. chemicalbook.com The resulting N-benzyl-L-proline can then be converted to the desired aldehyde. This requires the reduction of the carboxylic acid. This can be a challenging step to control at the aldehyde stage. A common strategy involves first reducing the carboxylic acid to the primary alcohol using a strong reducing agent like lithium aluminium hydride (LiAlH₄) nih.gov and then carefully oxidizing the alcohol to the aldehyde using methods like the Swern oxidation or reagents such as Dess-Martin periodinane. nih.gov

Enantioselective Catalytic Approaches to Pyrrolidine-2-Carbaldehydes

While the chiral pool approach from L-proline is direct, other methods focus on constructing the chiral pyrrolidine (B122466) ring from acyclic precursors using asymmetric catalysis. These methods offer flexibility in introducing various substituents onto the pyrrolidine scaffold.

Organocatalytic Strategies

Asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules. nih.govmdpi.comnih.govnih.gov The synthesis of substituted chiral pyrrolidines can be achieved through organocatalytic reactions, such as [3+2] cycloaddition reactions. researchgate.net In these approaches, an organocatalyst, which is often itself a derivative of proline, activates the substrates to react in a stereocontrolled manner, forming the five-membered pyrrolidine ring with high enantioselectivity. researchgate.netrsc.org For example, the reaction between an imine and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can lead to the formation of a pyrrolidine-2-carbaldehyde (B1623420) derivative. The catalyst's structure is crucial for inducing the desired stereochemistry. mdpi.com

Metal-Catalyzed Asymmetric Routes

Transition metal catalysis offers another avenue for the enantioselective synthesis of pyrrolidines. Methods such as rhodium-catalyzed carbenoid insertions nih.gov or ruthenium-catalyzed asymmetric hydrogenation of pyrrole (B145914) precursors have been explored. nih.gov Another notable method is the sequential hydrozirconation/iodination of chiral homoallylic amines, which provides a direct route to enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.orgnih.gov These metal-catalyzed cyclization reactions can establish the stereocenter at the C-2 position with high fidelity, leading to the desired (S)-enantiomer when the appropriate chiral ligand and metal complex are used.

Protecting Group Strategies in Synthesis

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. wikipedia.org The choice of protecting groups is critical and depends on the specific synthetic route.

In syntheses starting from L-proline, the two main functional groups to consider are the secondary amine and the carboxylic acid.

Amine Protection: While the target molecule contains a permanent N-benzyl group, intermediate steps might utilize a temporary protecting group on the nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the proline nitrogen. google.comgoogle.com It is stable under various reaction conditions but can be readily removed with acid.

Carboxyl Protection: To prevent the carboxylic acid from interfering with reactions at the nitrogen atom or to enable its selective reduction, it is often converted into an ester. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a reaction condition that might also be used to remove other protecting groups like a Cbz group. wikipedia.org Methyl or ethyl esters are also frequently used. google.com

Orthogonal Protection: In more complex syntheses, an orthogonal protecting group strategy is employed, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a Boc-protected amine and a benzyl-protected carboxyl group represent an orthogonal pair, as the Boc group is acid-labile while the benzyl ester is removed by hydrogenation.

A summary of common protecting groups relevant to this synthesis is presented below.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) wikipedia.org |

| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis wikipedia.org |

| Carboxyl | Benzyl Ester | Bn | Hydrogenolysis wikipedia.org |

| Carbonyl | Acetal/Ketal | - | Aqueous acid wikipedia.org |

Purification and Enantiomeric Purity Assessment Techniques

Ensuring the chemical and stereochemical purity of the final product is paramount. This involves rigorous purification and analytical assessment.

Purification Methods: Standard laboratory techniques are used to purify the final compound and synthetic intermediates. These include:

Column Chromatography: A widely used method for separating compounds based on their polarity. Silica gel or aluminium oxide are common stationary phases. prepchem.com

Crystallization: This technique can be highly effective for obtaining very pure crystalline solids from a solution. acs.org

Distillation: For liquid compounds, distillation under reduced pressure can be used for purification.

Enantiomeric Purity Assessment: To confirm the stereochemical integrity of this compound, it is essential to determine its enantiomeric excess (ee). The most common and reliable technique for this is:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the ee. Several patents confirm the use of chiral HPLC for analyzing the purity of similar pyrrolidine derivatives. google.comgoogle.com

Other analytical techniques used for structural characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. chemicalbook.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition. chemicalbook.com

A summary of these techniques is provided in the table below.

| Technique | Purpose |

| Column Chromatography | Purification of intermediates and final product. prepchem.com |

| Crystallization | Final purification of solid compounds. acs.org |

| Chiral HPLC | Determination of enantiomeric excess (ee). google.comgoogle.com |

| NMR Spectroscopy | Structural elucidation. chemicalbook.com |

| Mass Spectrometry | Confirmation of molecular weight and formula. chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of S 1 Benzyl Pyrrolidine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the connectivity and stereochemistry of chiral molecules like (S)-1-Benzyl-pyrrolidine-2-carbaldehyde. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the presence of the chiral center at the C2 position of the pyrrolidine (B122466) ring renders the two protons of the benzylic methylene (B1212753) group (CH₂) diastereotopic. This means they are chemically non-equivalent and are expected to appear as two distinct signals, each likely a doublet, due to geminal coupling. This phenomenon is a key indicator of chirality in the molecule's vicinity. researchgate.net The aldehyde proton is expected to appear as a singlet or a doublet at a characteristic downfield shift, typically in the range of 9-10 ppm. The protons of the pyrrolidine ring would present as a complex set of multiplets in the aliphatic region, while the aromatic protons of the benzyl (B1604629) group would be observed in the aromatic region (around 7.2-7.4 ppm).

The ¹³C NMR spectrum would complement this information, showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group would be found significantly downfield. The carbon atoms of the pyrrolidine ring and the benzyl group would appear at their characteristic chemical shifts. For instance, data from the related compound 1-benzyl-2-pyrrolidinone (B1346716) shows the benzylic CH₂ carbon at approximately 46-50 ppm and the pyrrolidinone ring carbons between 18-50 ppm, which can serve as a reference for expected shifts. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 9.7 | s or d |

| Benzyl (aromatic, 5H) | 7.20 - 7.40 | m |

| Benzyl (CH₂-Ph, 2H) | ~3.5 - 4.2 | 2 x d (diastereotopic) |

| Pyrrolidine (C2-H) | ~3.0 - 3.3 | m |

| Pyrrolidine (C5-H₂) | ~2.8 - 3.1 | m |

| Pyrrolidine (C3-H₂, C4-H₂) | ~1.8 - 2.2 | m |

Note: Predicted values are based on analogous structures and general NMR principles. Multiplicity: s=singlet, d=doublet, m=multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 200 - 205 |

| Benzyl (aromatic, Cq) | 138 - 140 |

| Benzyl (aromatic, CH) | 127 - 129 |

| Pyrrolidine (C2) | 65 - 70 |

| Benzyl (CH₂-Ph) | 55 - 60 |

| Pyrrolidine (C5) | 52 - 56 |

| Pyrrolidine (C3, C4) | 22 - 30 |

Note: Predicted values are based on analogous structures and general NMR principles.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive or negative bands known as Cotton effects, is unique to a specific enantiomer. nih.gov

For this compound, the primary chromophore responsible for the ECD signal is the aldehyde group. The n→π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, typically giving rise to a Cotton effect in the 280-300 nm region. The sign of this Cotton effect is directly related to the absolute configuration at the C2 stereocenter. By applying established empirical rules, such as the octant rule for ketones and aldehydes, or by comparing the experimental ECD spectrum with quantum chemical predictions, the (S) configuration can be confirmed. It is expected that the (S)-enantiomer will exhibit a mirror-image ECD spectrum compared to its (R)-enantiomer. nih.gov This technique is exceptionally sensitive for verifying the enantiomeric purity of the sample. nih.gov

X-Ray Crystallography for Absolute Configuration Determination

The unequivocal determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities.

To determine the absolute configuration of this compound, a suitable single crystal of the compound would be grown and irradiated with X-rays of a specific wavelength (often copper Kα radiation). The resulting diffraction pattern is analyzed to build a structural model. The key to determining the absolute structure lies in the phenomenon of anomalous dispersion (or resonant scattering). chemicalbook.com When the X-ray wavelength is near an absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). np-mrd.org

The refinement of the crystal structure results in a Flack parameter, which indicates the relative proportion of the two possible enantiomeric structures in the crystal. A Flack parameter close to zero for a given stereochemical model confirms that the model has the correct absolute configuration. chemicalbook.com Conversely, a value near one would indicate that the inverted structure is correct.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO |

| Formula Weight | 189.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.1, 9.5, 14.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1091.9 |

| Z | 4 |

| Flack Parameter | 0.0(1) |

Note: These are example values. The space group P2₁2₁2₁ is a common chiral space group.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places).

For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₅NO. By comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence. This precision allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Calculated Exact Mass [M] | 189.1154 |

| Calculated m/z for [M+H]⁺ | 190.1226 |

| Expected Observed m/z | 190.1226 ± 0.0005 |

Note: The expected observed m/z would be the experimental result from the HRMS analysis.

Computational and Theoretical Investigations of S 1 Benzyl Pyrrolidine 2 Carbaldehyde

Conformational Analysis and Energy Landscapes

Computational studies on proline and its derivatives have shown that the energy difference between these conformers is generally small, often within a few kcal/mol. nih.govnih.gov The specific substituents on the nitrogen and at the C2 position, however, play a crucial role in determining the preferred conformation. For (S)-1-Benzyl-pyrrolidine-2-carbaldehyde, the bulky benzyl (B1604629) group on the nitrogen atom and the carbaldehyde group at the adjacent chiral center introduce significant steric and electronic interactions that dictate the conformational equilibrium.

The orientation of the N-benzyl group relative to the pyrrolidine (B122466) ring is another key conformational variable. Studies on N-benzyl derivatives suggest that the benzyl group can adopt different spatial arrangements, with the lowest energy conformer likely minimizing steric hindrance between the phenyl ring and the pyrrolidine substituents. nih.govresearchgate.net The rotation around the C-C bond connecting the pyrrolidine ring and the carbaldehyde group also contributes to the complexity of the potential energy surface.

Table 1: Representative Calculated Energy Differences for Pyrrolidine Ring Pucker in Proline Analogs

| Conformer | Relative Energy (kcal/mol) |

| Cγ-exo (UP) | 0.0 (Reference) |

| Cγ-endo (DOWN) | 0.5 - 2.0 |

Note: This table presents typical energy ranges found in computational studies of proline derivatives and is intended to be illustrative for the pyrrolidine ring of this compound. Actual values for the target molecule would require specific calculations.

Reactivity Predictions and Transition State Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and for understanding the transition states of reactions in which it participates. The carbaldehyde group is an electrophilic center, susceptible to nucleophilic attack. The chiral environment provided by the (S)-pyrrolidine backbone can direct the approach of a nucleophile, leading to stereoselective bond formation.

Theoretical studies on proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, have provided a framework for understanding how the chiral scaffold influences reactivity and stereochemical outcomes. nih.govacs.orgpnas.org In these reactions, proline or its derivatives often form enamine or iminium ion intermediates. For this compound, the aldehyde functionality can be activated by the formation of an iminium ion, enhancing its electrophilicity.

Transition state modeling, often employing Density Functional Theory (DFT), can elucidate the geometry and energy of the transition states for nucleophilic addition to the carbaldehyde. These models can predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity. The benzyl group on the nitrogen can play a significant role in shielding one face of the molecule, further directing the incoming nucleophile. nih.gov

Table 2: Illustrative Activation Energies for Proline-Catalyzed Aldol Reactions

| Reaction Step | Diastereomeric Pathway | Calculated Activation Energy (kcal/mol) |

| C-C Bond Formation | anti-re | ~15-20 |

| C-C Bond Formation | anti-si | ~17-22 |

| C-C Bond Formation | syn-re | ~18-23 |

| C-C Bond Formation | syn-si | ~16-21 |

Note: This table provides representative activation energies from computational studies of proline-catalyzed aldol reactions. These values illustrate the energy differences that lead to stereoselectivity and are analogous to the types of predictions that could be made for reactions involving this compound.

Chiral Recognition Mechanisms

This compound can potentially act as a chiral selector or be recognized by other chiral molecules. Computational methods are instrumental in understanding the non-covalent interactions that govern these chiral recognition events. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the benzyl group.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound with a chiral receptor or, conversely, how it might bind a chiral guest molecule. These simulations explore the possible orientations of the two molecules and calculate a scoring function to estimate the strength of the interaction.

Theoretical models of chiral recognition often invoke the "three-point interaction model," which posits that a minimum of three distinct points of interaction between the chiral selector and the analyte are necessary for enantiomeric discrimination. rsc.org For this compound, potential interaction points include the nitrogen atom, the carbonyl oxygen of the carbaldehyde, and the aromatic ring of the benzyl group. Computational studies can quantify the energetic contributions of these individual interactions.

Electronic Structure and Bonding Analysis

The electronic structure of this compound determines its fundamental chemical properties. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule, including molecular orbital energies, atomic charges, and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the benzyl group. The LUMO is expected to be localized on the π* orbital of the carbonyl group, consistent with its electrophilic character. nih.gov

Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions and the delocalization of electron density within the molecule. This can reveal subtle electronic effects that influence conformational preferences and reactivity. For instance, interactions between the nitrogen lone pair and antibonding orbitals of adjacent bonds can stabilize certain conformations. nih.gov

Table 3: Representative Calculated Electronic Properties for a Benzyl Pyrrolidine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | 6.0 to 8.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Note: These values are typical for N-benzyl substituted heterocyclic compounds as determined by DFT calculations and serve as an estimation for the electronic properties of this compound.

Applications of S 1 Benzyl Pyrrolidine 2 Carbaldehyde in Asymmetric Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The inherent chirality and functionality of (S)-1-benzyl-pyrrolidine-2-carbaldehyde make it an excellent starting point for the synthesis of a variety of complex molecules, particularly those containing nitrogen atoms and stereodefined carbon frameworks.

Synthesis of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring system is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. uc.pt this compound serves as a key precursor for the elaboration of more complex nitrogen-containing heterocyclic systems, such as indolizidine and piperidine (B6355638) alkaloids.

The aldehyde functionality provides a handle for various carbon-carbon bond-forming reactions, allowing for the annulation of additional rings onto the pyrrolidine core. For instance, the synthesis of indolizidine alkaloids, which feature a fused bicyclic system, can be achieved through multi-step sequences starting from this chiral aldehyde. nih.govrsc.org These syntheses often involve the initial elongation of the carbon chain at the aldehyde group, followed by cyclization reactions to form the second ring.

Similarly, the synthesis of substituted piperidines, another important class of nitrogen heterocycles, can be accomplished using strategies that employ this compound as a chiral template. ucl.ac.uksnnu.edu.cn These approaches leverage the stereocenter of the pyrrolidine to control the stereochemistry of the newly formed piperidine ring.

A notable application is in the synthesis of bicyclic pyrrolidine derivatives which are of interest in drug discovery. mdpi.com For example, the synthesis of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, a complex heterocyclic compound, utilizes a derivative of (S)-1-benzyl-pyrrolidine-2-carboxylic acid, highlighting the utility of this scaffold in constructing medicinally relevant molecules. clockss.org

Formation of Stereodefined Carbon-Carbon Bonds

The aldehyde group in this compound is a key functional group for the diastereoselective formation of new carbon-carbon bonds. The existing stereocenter at the adjacent C2 position of the pyrrolidine ring exerts a significant influence on the stereochemical outcome of nucleophilic additions to the aldehyde.

The addition of organometallic reagents, such as Grignard reagents, to this compound proceeds with a degree of diastereoselectivity, affording chiral secondary alcohols. clockss.org The stereochemical course of these reactions is dictated by the steric hindrance imposed by the N-benzyl group and the pyrrolidine ring, which directs the incoming nucleophile to a specific face of the aldehyde. This principle is fundamental in controlling the stereochemistry of the newly formed stereocenter. While specific data for this exact aldehyde is not abundant in readily available literature, the principle is well-established for similar chiral aldehydes.

The resulting chiral β-amino alcohols are valuable synthetic intermediates that can be further elaborated into a variety of target molecules. uc.ptnih.govdiva-portal.orgorganic-chemistry.org The stereoselective synthesis of these motifs is of great importance in medicinal chemistry. mdpi.com

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. ucl.ac.uk this compound, or more commonly its derivatives, can function as a chiral auxiliary, where the pyrrolidine moiety imparts stereochemical control over reactions at a remote site.

Diastereoselective Reactions Utilizing the Pyrrolidine Skeleton

The rigid conformation of the pyrrolidine ring, influenced by the N-benzyl group, creates a well-defined chiral environment that can effectively bias the approach of reagents. For instance, when the aldehyde is converted to an enolate or an enamine derivative, subsequent reactions such as alkylations or Michael additions can proceed with high diastereoselectivity.

While direct examples utilizing the aldehyde are not prevalent, the principle is demonstrated in the diastereoselective conjugate addition of Grignard reagents to N-enoyl oxazolidinones, where a chiral auxiliary directs the formation of a new stereocenter. rsc.org The pyrrolidine scaffold of this compound can be expected to exert similar stereocontrol in analogous transformations.

Precursor for Chiral Ligands and Organocatalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition-metal-catalyzed reactions and in the development of organocatalysts. This compound serves as a valuable starting material for the synthesis of these important tools in asymmetric synthesis.

The aldehyde functionality can be readily converted into other functional groups, such as amines or phosphines, which are common coordinating groups in chiral ligands. For example, reductive amination of the aldehyde can lead to the formation of chiral diamines. These diamines, after further modification, can be used as ligands in various asymmetric catalytic reactions.

Furthermore, the pyrrolidine ring is the core structural element of many highly successful organocatalysts, often referred to as "proline-derived" catalysts. snnu.edu.cn These catalysts are known to effectively promote a wide range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. This compound can be readily transformed into a variety of substituted pyrrolidine derivatives that can act as organocatalysts. For instance, oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling with other chiral amines, can generate a library of prolinamide-based organocatalysts.

The following table provides examples of pyrrolidine-based organocatalysts derived from proline, which is the precursor to this compound, and their applications in asymmetric synthesis.

| Organocatalyst Structure | Reaction Type | Substrates | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Proline | Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | - | up to 96% | snnu.edu.cn |

| (S)-2-(Trifluoromethylsulfonamido-methyl)pyrrolidine | Michael Addition | Aldehydes and Nitroalkenes | up to 99:1 | up to 99% | ucl.ac.uk |

| (S)-a,a-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Michael Addition | Aldehydes and Nitroalkenes | up to >99:1 | up to >99% | snnu.edu.cn |

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The synthesis of effective chiral ligands is paramount for the success of metal-catalyzed asymmetric reactions, where the ligand is responsible for transferring stereochemical information to the catalytic center. This compound is a key precursor for a variety of chiral ligands due to its stereochemically defined structure. The aldehyde group provides a convenient handle for elaboration into various coordinating moieties.

A common strategy involves the transformation of the aldehyde into an amino or alcohol group, which can then be further functionalized. For instance, reduction of the aldehyde yields the corresponding alcohol, (S)-1-Benzyl-pyrrolidin-2-yl)methanol, while reductive amination provides access to a wide range of chiral secondary or tertiary amines. nih.gov These transformations convert the aldehyde into a platform for introducing phosphine, amine, or ether functionalities, which are excellent coordinating groups for transition metals like palladium, rhodium, and iridium.

For example, chiral aminophosphine (B1255530) ligands can be prepared from (S)-prolinol, the direct reduction product of the corresponding proline derivative. nih.gov Following a similar path, this compound can be converted into N-benzylprolinol and subsequently used to synthesize ligands. These ligands often feature a bidentate P,N-coordination mode, where both the phosphorus atom and the pyrrolidine nitrogen atom bind to the metal center, creating a rigid and well-defined chiral environment essential for high enantioselectivity.

Table 1: Representative Ligand Synthesis Strategies from Pyrrolidine Scaffolds This table illustrates common synthetic transformations applied to pyrrolidine-based precursors like this compound to generate chiral ligands.

| Precursor Functional Group | Transformation | Resulting Functional Group | Example Ligand Class | Target Metal |

|---|---|---|---|---|

| Aldehyde | Reduction | Primary Alcohol | Amino-alcohols, Phosphinites | Pd, Rh, Ir |

| Aldehyde | Reductive Amination | Secondary/Tertiary Amine | Diamines, Aminophosphines | Ru, Rh, Pd |

| Aldehyde | Wittig Reaction | Alkene | Olefin-containing ligands | Rh, Ir |

| Aldehyde | Grignard Reaction | Secondary Alcohol | Amino-alcohols | Ti, Zn |

The benzyl (B1604629) group on the pyrrolidine nitrogen plays a significant role by providing steric hindrance that can influence the orientation of the substrate in the metal's coordination sphere, thereby enhancing stereochemical control.

Development of Pyrrolidine-Derived Organocatalysts

The pyrrolidine ring is a "privileged scaffold" in organocatalysis, famously exemplified by proline itself. nih.gov Derivatives of proline are extensively developed to improve solubility, efficiency, and stereoselectivity. sigmaaldrich.comthermofisher.com this compound is a valuable intermediate for constructing more complex and tailored organocatalysts.

The aldehyde functionality can be reacted with other chiral molecules to create bifunctional catalysts. For instance, condensation of the aldehyde with a chiral primary amine or amino acid derivative can yield a chiral imine or a more elaborate structure. This new molecule can then act as a catalyst where one part (the pyrrolidine) activates one substrate (e.g., via enamine formation) while the other chiral moiety activates the second substrate through non-covalent interactions like hydrogen bonding.

Research has shown that modifying the pyrrolidine scaffold is a powerful strategy for tuning catalyst performance. nih.gov The synthesis of organocatalysts from precursors like (S)-prolinol is well-documented, highlighting the importance of the C2-substituted pyrrolidine framework. nih.gov The aldehyde group of this compound offers a reactive site to attach other functional groups, such as hydrogen-bond donors or bulky steric modifiers, to fine-tune the catalyst's activity and selectivity for specific asymmetric transformations like Michael additions, aldol reactions, and Mannich reactions.

Use in Asymmetric Derivatization for Analytical Applications

Determining the enantiomeric purity of a chiral compound is a critical task in pharmaceutical development and chemical synthesis. One powerful method involves the use of a chiral derivatizing agent (CDA). The CDA, which is enantiomerically pure, reacts with the chiral analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase.

This compound is well-suited to act as a CDA for chiral primary and secondary amines, including amino acids. The aldehyde group reacts readily with the amine of the analyte to form a stable, diastereomeric imine (Schiff base) derivative.

Enantioseparation Techniques

The formation of diastereomers from a chiral analyte and a CDA is the cornerstone of indirect enantioseparation. The key reaction using this compound is the condensation with a chiral amine:

(S)-Aldehyde + (R)-Amine → (S,R)-Diastereomeric Imine (S)-Aldehyde + (S)-Amine → (S,S)-Diastereomeric Imine

These two resulting diastereomers can be effectively separated using standard chromatographic methods. The efficiency of the separation is measured by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation. The use of pyrrolidine-based CDAs has been shown to be highly effective for the enantioseparation of various chiral compounds, including amines and carboxylic acids, often achieving excellent resolution. nih.govmdpi.com

Chiral HPLC and GC Analysis

Once the diastereomeric derivatives are formed, they can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral HPLC Analysis: For HPLC analysis, the diastereomeric imines formed from this compound and a chiral amine can be separated on a common reversed-phase column (e.g., C18). nih.gov The benzyl group in the CDA enhances the UV absorbance of the derivatives, facilitating their detection. For even greater sensitivity, especially for trace analysis in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. Pyrrolidine-containing CDAs have been specifically designed to enhance mass spectrometric detection. nih.gov

Chiral GC Analysis: For GC analysis, the analytes must be volatile. While the imine derivatives may be suitable for GC, often a subsequent reduction step is performed to convert the imine to a more stable and less polar secondary amine. Alternatively, chiral analytes like amino acids are typically derivatized in a two-step process to make them amenable to GC analysis. sigmaaldrich.comnih.gov The reaction with a CDA like this compound would create diastereomers that can then be separated on a standard achiral capillary column. The use of GC-MS allows for both separation and confident identification of the enantiomers. nih.gov

Table 2: Representative HPLC Enantioseparation using a Pyrrolidine-based Chiral Derivatizing Agent Data illustrates typical resolution values achieved for the separation of chiral amine diastereomers formed with a pyrrolidine-based CDA, demonstrating the effectiveness of the technique.

| Chiral Analyte | Chromatographic Mode | Resolution (Rs) | Reference |

|---|---|---|---|

| 1-Phenylethylamine | Reversed-Phase HPLC | 2.1 | nih.gov |

| Phenylalanine Methyl Ester | Reversed-Phase HPLC | 1.8 | nih.gov |

| Leucine Methyl Ester | Reversed-Phase HPLC | 2.5 | nih.gov |

| (R)-1-Aminoindan | Reversed-Phase HPLC-MS/MS | 3.2 | nih.gov |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in (S)-1-Benzyl-pyrrolidine-2-carbaldehyde is a primary site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol product. mdpi.com This fundamental reaction has been widely exploited to create new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles that react with this aldehyde include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as ylides in the Wittig reaction. masterorganicchemistry.comnih.gov The addition of these nucleophiles results in the formation of secondary alcohols with a new stereocenter.

Stereocontrol in Additions

A critical aspect of nucleophilic additions to this compound is the control of stereochemistry at the newly formed hydroxyl-bearing carbon. The pre-existing stereocenter at the C2 position of the pyrrolidine (B122466) ring exerts a significant directing effect on the incoming nucleophile, leading to diastereoselective transformations. The N-benzyl group plays a crucial role in establishing a rigid, chelated transition state that dictates the facial selectivity of the nucleophilic attack.

The addition of Grignard reagents to N-protected prolinols, including N-benzyl derivatives, generally proceeds with high diastereoselectivity. nih.govrsc.org The reaction is believed to proceed through a five-membered cyclic transition state involving the magnesium atom coordinated to both the aldehyde oxygen and the pyrrolidine nitrogen. This chelation model, often referred to as the Felkin-Anh model, predicts that the nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The bulkiness of the nucleophile and the reaction conditions can influence the degree of stereoselectivity.

The table below illustrates the expected diastereoselectivity in the addition of various organometallic reagents to this compound, based on established principles of stereocontrol in similar systems.

| Nucleophile (Reagent) | Product | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methylmagnesium bromide (MeMgBr) | (S)-1-Benzyl-2-((R)-1-hydroxyethyl)pyrrolidine | (R,S) | High |

| Ethylmagnesium bromide (EtMgBr) | (S)-1-Benzyl-2-((R)-1-hydroxypropyl)pyrrolidine | (R,S) | High |

| Phenylmagnesium bromide (PhMgBr) | (S)-1-Benzyl-2-((R)-hydroxy(phenyl)methyl)pyrrolidine | (R,S) | Very High |

| Butyllithium (n-BuLi) | (S)-1-Benzyl-2-((R)-1-hydroxypentyl)pyrrolidine | (R,S) | Moderate to High |

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. beilstein-journals.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often catalyzed by mild acid, yields the C=N double bond of the imine. beilstein-journals.org

For example, reaction with a primary amine (R-NH₂) will yield the corresponding N-substituted imine. Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (B178648) derivatives (e.g., hydrazine, phenylhydrazine) affords hydrazones. These condensation reactions are typically reversible. beilstein-journals.org

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (S)-1-Benzyl-2-( (R-N=CH)- )pyrrolidine |

| Hydroxylamine (NH₂OH) | Oxime | (S)-1-Benzyl-2-( (HO-N=CH)- )pyrrolidine |

| Hydrazine (H₂N-NH₂) | Hydrazone | (S)-1-Benzyl-2-( (H₂N-N=CH)- )pyrrolidine |

Oxidation and Reduction Pathways

The aldehyde group is readily susceptible to both oxidation and reduction, providing pathways to valuable carboxylic acid and alcohol derivatives, respectively.

Oxidation: this compound can be oxidized to the corresponding carboxylic acid, (S)-1-Benzyl-pyrrolidine-2-carboxylic acid (also known as N-benzyl-L-proline). nih.gov A variety of oxidizing agents can accomplish this transformation, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like buffered sodium chlorite (B76162) (NaClO₂). The choice of reagent depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction: The reduction of the aldehyde furnishes the corresponding primary alcohol, ((S)-1-Benzyl-pyrrolidin-2-yl)methanol. This is a common transformation in organic synthesis. nih.gov Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govyoutube.commasterorganicchemistry.com Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), and is generally preferred for its ease of handling. orientjchem.orgugm.ac.idjconsortium.com LiAlH₄ is a more powerful reducing agent and will also reduce other functional groups like esters or amides if present. nih.gov The reduction with these hydride reagents proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com

Functionalization of the Pyrrolidine Ring System

Beyond the reactivity of the aldehyde group, the pyrrolidine ring itself can be a target for derivatization. The N-benzyl group influences the reactivity of the ring's C-H bonds.

Strategies for functionalizing the pyrrolidine ring often involve the generation of a nucleophilic center on the ring, which can then react with an electrophile. One such approach is directed lithiation. vapourtec.com The use of a strong base, such as n-butyllithium (n-BuLi), often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), can facilitate the deprotonation of a C-H bond adjacent to the nitrogen atom (at the C5 position) or at the benzylic position. mdpi.comnih.govvapourtec.com The resulting organolithium species can then be trapped with various electrophiles, introducing new substituents onto the pyrrolidine ring or the benzyl (B1604629) group.

Furthermore, C-H activation strategies, often employing transition metal catalysts, represent a more advanced approach to introduce functionality to the pyrrolidine scaffold. nih.gov These methods can offer high levels of regio- and stereoselectivity for the formation of new carbon-carbon or carbon-heteroatom bonds. While less common for this specific molecule, such strategies are at the forefront of modern synthetic chemistry for the derivatization of heterocyclic compounds. nih.gov The substituents on the pyrrolidine ring can significantly influence the biological activity and physical properties of the resulting derivatives. nih.gov

Future Research Directions and Synthetic Potential

Expansion of Catalytic Applications

The core utility of (S)-1-Benzyl-pyrrolidine-2-carbaldehyde lies in its ability to act as a potent organocatalyst in a variety of asymmetric reactions. While its efficacy in established reactions such as aldol (B89426), Mannich, and Michael additions is well-documented, future research is poised to expand its catalytic horizons into novel transformations. organic-chemistry.orgwikipedia.org The N-benzyl group significantly influences the steric and electronic properties of the catalyst, which can be exploited for new catalytic cycles. nih.gov

The exploration of cascade or tandem reactions initiated by this compound represents a promising avenue. Such multi-component reactions, where several bonds are formed in a single operation, offer increased efficiency and atom economy. Furthermore, its application in less conventional asymmetric reactions, including but not limited to, α-functionalization of carbonyl compounds, cycloadditions, and conjugate additions of novel nucleophiles, warrants investigation. The development of proline-derived catalysts with enhanced activity and selectivity continues to be an active area of research, with modifications to the pyrrolidine (B122466) ring and the N-substituent being key strategies. organic-chemistry.orgrsc.org

| Potential Catalytic Expansion | Reaction Type | Potential Substrates |

| Cascade Reactions | Domino Michael-Aldol | Enals, nitroalkenes, and ketones |

| Novel Cycloadditions | [3+2] Cycloadditions | Azomethine ylides and electron-deficient alkenes |

| α-Functionalization | α-Amination/α-Oxylation | Aldehydes and ketones |

Exploration of Novel Derivatization Pathways

The synthetic versatility of this compound extends beyond its direct use as a catalyst. Its aldehyde functionality and the pyrrolidine ring serve as reactive handles for the synthesis of a diverse array of new chiral molecules and ligands. Future research will undoubtedly focus on exploring novel derivatization pathways to access compounds with unique structural motifs and potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

One promising direction is the transformation of the aldehyde group into various heterocyclic systems. For instance, condensation reactions with hydrazides can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives, which are known to exhibit a range of biological activities. researchgate.net Furthermore, the pyrrolidine nitrogen can be functionalized post-synthesis, allowing for the introduction of a wide range of substituents that can modulate the compound's properties. The synthesis of new chiral ligands for metal-catalyzed reactions is another exciting prospect, where the pyrrolidine scaffold can provide a well-defined stereochemical environment. researchgate.net

| Derivatization Approach | Target Compound Class | Potential Applications |

| Aldehyde Condensation | Chiral Heterocycles (e.g., Oxadiazoles) | Medicinal Chemistry, Agrochemicals |

| N-Functionalization | Novel Chiral Ligands | Asymmetric Metal Catalysis |

| Ring Modification | Substituted Pyrrolidines | Bioactive Molecule Synthesis |

Development of Structure-Activity Relationship (SAR) Concepts for Chiral Reagents

A systematic understanding of the relationship between the structure of a chiral reagent and its catalytic performance is paramount for the rational design of more efficient and selective catalysts. For this compound and its analogues, the development of comprehensive Structure-Activity Relationship (SAR) concepts is a key research objective. nih.govnih.gov

SAR studies will involve the synthesis of a library of derivatives with systematic variations in the N-benzyl substituent and at different positions of the pyrrolidine ring. nih.gov The catalytic activity and stereoselectivity of these analogues in benchmark asymmetric reactions will be evaluated to identify key structural features that govern their performance. nih.govnih.gov Computational modeling and theoretical studies will play a crucial role in elucidating the transition state geometries and non-covalent interactions that determine the stereochemical outcome of the reactions. nih.gov This combined experimental and computational approach will provide a deeper understanding of the catalytic mechanism and enable the in-silico design of next-generation chiral reagents with tailored properties for specific applications. nih.gov

| SAR Study Component | Methodology | Desired Outcome |

| Analogue Synthesis | Systematic modification of the N-benzyl group and pyrrolidine ring | Library of diverse chiral reagents |

| Catalytic Screening | Evaluation in benchmark asymmetric reactions | Correlation of structure with activity and enantioselectivity |

| Computational Analysis | DFT calculations, Molecular Mechanics | Mechanistic insights and predictive models |

Q & A

Q. What are the common synthetic routes for (S)-1-Benzyl-pyrrolidine-2-carbaldehyde?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A representative method includes:

- Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., sodium carbonate) to form 1-benzyl-pyrrolidine .

- Step 2 : Formylation of the pyrrolidine ring at the 2-position using reagents like phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) or via oxidation of a hydroxymethyl intermediate .

- Step 3 : Chiral resolution (if required) to isolate the (S)-enantiomer, often employing chiral chromatography or enzymatic methods . Reaction optimization focuses on controlling temperature (e.g., 150°C in DMF for formylation) and stoichiometry to improve yield and purity .

Q. What spectroscopic methods confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify key signals, such as the aldehyde proton (~9.8–10.0 ppm) and benzyl aromatic protons (7.2–7.4 ppm). The pyrrolidine ring protons appear as multiplet signals between 1.5–3.5 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the aldehyde group .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 217.13) .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

- Storage : Store in a cool, dry place away from oxidizers and strong acids .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to favor the (S)-enantiomer .

- Kinetic Resolution : Use enzymes like lipases to selectively hydrolyze the undesired (R)-enantiomer .

- Analytical Monitoring : Chiral HPLC with columns like Chiralpak AD-H ensures real-time tracking of enantiomeric excess (ee > 99%) .

Q. What strategies mitigate low yields in the formylation step?

- Alternative Reagents : Replace DMF with N-formylpiperidine to reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction time (e.g., 20 hours → 2 hours) and improve yield via controlled microwave heating .

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reagent solubility and reaction efficiency .

Q. How does stereochemistry influence biological activity?

- Enzyme Inhibition : The (S)-enantiomer exhibits higher affinity for prolyl endopeptidase due to optimal spatial alignment with the enzyme’s active site, as shown in molecular docking studies .

- Receptor Binding : Stereospecific interactions with G-protein-coupled receptors (GPCRs) are critical; inversion to the (R)-form reduces activity by >50% in vitro .

Q. How can contradictory data in biological assays be resolved?

- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assay results .

- Crystallographic Studies : Resolve 3D structures of enzyme-ligand complexes via X-ray crystallography (using SHELX programs) to validate binding modes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.